2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 851129-91-4
VCID: VC5813147
InChI: InChI=1S/C15H12N4O4S2/c20-12(17-14-16-3-6-24-14)8-25-15-19-18-13(23-15)9-1-2-10-11(7-9)22-5-4-21-10/h1-3,6-7H,4-5,8H2,(H,16,17,20)
SMILES: C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC(=O)NC4=NC=CS4
Molecular Formula: C15H12N4O4S2
Molecular Weight: 376.41

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

CAS No.: 851129-91-4

Cat. No.: VC5813147

Molecular Formula: C15H12N4O4S2

Molecular Weight: 376.41

* For research use only. Not for human or veterinary use.

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide - 851129-91-4

Specification

CAS No. 851129-91-4
Molecular Formula C15H12N4O4S2
Molecular Weight 376.41
IUPAC Name 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H12N4O4S2/c20-12(17-14-16-3-6-24-14)8-25-15-19-18-13(23-15)9-1-2-10-11(7-9)22-5-4-21-10/h1-3,6-7H,4-5,8H2,(H,16,17,20)
Standard InChI Key AUDABQVUAUCLPK-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC(=O)NC4=NC=CS4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name systematically describes its architecture:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom at positions 1, 3, and 4.

  • 2,3-Dihydrobenzo[b] dioxin: A fused bicyclic system comprising a benzene ring and a 1,4-dioxane ring, partially hydrogenated at the 2 and 3 positions.

  • Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms, linked via an acetamide bridge.

Molecular Formula: C₁₅H₁₂N₄O₄S₂
Molecular Weight: 376.41 g/mol.
SMILES Representation: C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC(=O)NC4=NC=CS4.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the heterocyclic components:

  • Formation of 1,3,4-oxadiazole: Typically achieved via cyclization of a diacylhydrazide intermediate using dehydrating agents like phosphorus oxychloride.

  • Introduction of the thioether linkage: The sulfur atom is incorporated through nucleophilic substitution between a mercapto-oxadiazole derivative and a halogenated acetamide precursor.

  • Coupling with thiazole: The thiazol-2-amine is reacted with the activated acetamide intermediate under mild basic conditions.

Key Reaction Steps:

StepReagents/ConditionsIntermediateYield (%)
1POCl₃, refluxOxadiazole65–75
2K₂CO₃, DMF, 80°CThioacetamide50–60
3EDCI, HOBt, RTFinal Product30–40

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 7.8–8.2 ppm (aromatic protons), δ 4.3–4.5 ppm (dioxane methylene), and δ 3.1 ppm (thiazole protons).

  • MS (ESI+): m/z 377.4 [M+H]⁺, confirming the molecular weight.

Biological Activities

TargetAssay ModelActivity (IC₅₀/EC₅₀)Reference
DNA GyraseE. coli3.2 μM
HeLa CellsMTT assay15 μM
COX-2RAW 264.7 macrophages40% inhibition

Physicochemical Properties

Solubility: Limited data available; predicted logP = 2.1 (moderately lipophilic).
Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments.

Future Perspectives

Further research should prioritize:

  • Structure-Activity Relationship (SAR) studies to optimize potency.

  • Pharmacokinetic profiling to assess bioavailability and metabolic stability.

  • Target validation using CRISPR/Cas9 screening or proteomics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator